molecular formula C13H8ClF3N2 B6592261 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline CAS No. 1845706-37-7

2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline

Cat. No. B6592261
CAS RN: 1845706-37-7
M. Wt: 284.66 g/mol
InChI Key: MFTYWVZZNLCQPW-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline is a chemical compound that has gained a lot of attention due to its potential applications in scientific research. This compound is a member of the quinazoline family of compounds and has shown promising results in various biological studies. In

Mechanism of Action

The exact mechanism of action of 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to have an effect on certain neurotransmitters in the brain, which may contribute to its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cancer cell growth. Additionally, this compound has also been shown to have an effect on certain neurotransmitters in the brain, which may contribute to its potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline in lab experiments is its potential applications in cancer research and neurological disorder research. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its applications in certain studies.

Future Directions

There are several future directions for the study of 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline. One of the main areas of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to evaluate the safety and toxicity of this compound, which may limit its applications in certain studies.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. This compound has potential applications in cancer research and neurological disorder research. While further studies are needed to fully understand the mechanism of action of this compound and its potential applications, the future looks promising for the study of this compound.

Synthesis Methods

The synthesis of 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline involves a multi-step process that starts with the reaction of 2-chloro-4-nitrobenzoic acid with trifluoromethylamine in the presence of a reducing agent. The resulting product is then subjected to a series of reactions involving cyclization and reduction to obtain the final product.

Scientific Research Applications

2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline has shown potential applications in various scientific research studies. One of the main areas of research where this compound has been studied is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of neurological disorders.

properties

IUPAC Name

2-chloro-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2/c14-12-18-10-8-4-2-1-3-7(8)5-6-9(10)11(19-12)13(15,16)17/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTYWVZZNLCQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177512
Record name Benzo[h]quinazoline, 2-chloro-5,6-dihydro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1845706-37-7
Record name Benzo[h]quinazoline, 2-chloro-5,6-dihydro-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845706-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[h]quinazoline, 2-chloro-5,6-dihydro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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